Lipophilicity Tuning: Intermediate LogP Offers Balanced ADME Profile Relative to Direct Amine and Ethylthio Analogs
The target compound exhibits a predicted LogP of 1.50, placing it between the C‑N linked analog 2‑(4‑methyl‑1,3‑thiazol‑2‑yl)ethanamine (LogP 1.65) and the less polar 2‑(ethylthio)‑4‑methylthiazole (LogP 2.56) . This intermediate lipophilicity may provide a more favorable balance between membrane permeability and aqueous solubility, reducing the risk of poor oral absorption or excessive metabolic clearance often associated with highly lipophilic thiazoles.
Δ -0.15 vs. C‑N amine (1.65)
Δ -1.06 vs. ethylthio (2.56)
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.50 |
| Comparator Or Baseline | Comparator 1 (CAS 61887-91-0, direct C–N amine): LogP = 1.65; Comparator 2 (CAS 5316-68-7, ethylthio): LogP = 2.56 |
| Quantified Difference | ΔLogP = -0.15 vs. Comparator 1; ΔLogP = -1.06 vs. Comparator 2 |
| Conditions | Predicted values from vendor computational property databases (Leyan, Chemsrc) |
Why This Matters
A 0.15–1.06 unit LogP reduction can significantly improve aqueous solubility and reduce non-specific protein binding, critical parameters for in vitro assay reliability and early ADME profiling.
